4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid
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Overview
Description
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid is a chemical compound known for its significant pharmacological properties. It is a derivative of piperazine and is often studied for its potential therapeutic applications, particularly in the treatment of allergies and other immune-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid typically involves the reaction of 4-chlorobenzhydrol with piperazine under specific conditions. The process includes:
Reaction of 4-chlorobenzhydrol with piperazine: This step forms the core structure of the compound.
Addition of butanoic acid:
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperazine ring.
Reduction: This reaction can reduce the chlorophenyl group to a phenyl group.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a carboxylic acid derivative, while reduction may yield a dechlorinated product .
Scientific Research Applications
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential use in treating allergies, asthma, and other immune-related conditions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid involves its interaction with specific molecular targets in the body. It primarily acts as an antagonist of histamine H1 receptors, which are involved in allergic reactions. By blocking these receptors, the compound can reduce symptoms such as itching, swelling, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar structure and mechanism of action.
Levocetirizine: An enantiomer of cetirizine with higher potency and fewer side effects.
Hydroxyzine: A first-generation antihistamine that is metabolized into cetirizine in the body.
Uniqueness
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid is unique due to its specific chemical structure, which allows it to interact with histamine H1 receptors more effectively than some other antihistamines. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-19-10-8-18(9-11-19)21(17-5-2-1-3-6-17)24-15-13-23(14-16-24)12-4-7-20(25)26/h1-3,5-6,8-11,21H,4,7,12-16H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRKRZUQZJDDQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711495 |
Source
|
Record name | 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139329-66-1 |
Source
|
Record name | 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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